N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MS4322 is synthesized using a combination of PRMT5 inhibitor EPZ015666 and a von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-Me (VHL-2). The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent coupling under specific reaction conditions .
Industrial Production Methods
The industrial production of MS4322 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level of ≥95% .
Chemical Reactions Analysis
Types of Reactions
MS4322 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MS4322 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
MS4322 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the functions of PRMT5 in various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of PRMT5 in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression of PRMT5.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5
Mechanism of Action
MS4322 exerts its effects by selectively degrading PRMT5 through the proteolysis targeting chimera (PROTAC) technology. The compound binds to PRMT5 and recruits the von Hippel-Lindau E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5. This degradation reduces the levels of PRMT5 protein, thereby inhibiting its activity and downstream signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
EPZ015666: A PRMT5 inhibitor that does not induce degradation but inhibits the enzymatic activity of PRMT5.
MS4370: A structurally similar compound with impaired binding to the von Hippel-Lindau E3 ligase.
MS4369: Another structurally similar compound with impaired binding to PRMT5
Uniqueness of MS4322
MS4322 is unique due to its dual functionality as both a PRMT5 inhibitor and degrader. Unlike other compounds that only inhibit PRMT5 activity, MS4322 effectively reduces PRMT5 protein levels through proteasomal degradation. This dual action makes MS4322 a valuable tool for studying PRMT5 functions and exploring its therapeutic potential in cancer treatment .
Properties
Molecular Formula |
C55H76N10O12S |
---|---|
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43-,44+,46+,51+/m1/s1 |
InChI Key |
XUJMNOQMXWVXQE-FKZVQDAVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NC[C@@H](CN6CCC7=CC=CC=C7C6)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NCC(CN6CCC7=CC=CC=C7C6)O)O |
Origin of Product |
United States |
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